![molecular formula C11H17N3O2 B12456103 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456103.png)
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine
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Overview
Description
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a heterocyclic compound that features a pyrazolo-pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and materials science. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with a suitable pyridine precursor in the presence of a base. The tert-butoxycarbonyl group is introduced through a subsequent reaction with tert-butyl chloroformate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole or pyridine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the core structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrazolo-pyridine core.
Scientific Research Applications
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and enzyme inhibitors.
Medicine: It is explored for its potential as a pharmacophore in drug discovery, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves inhibition or activation of key biological processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Tert-butoxycarbonyl-5,6,7,8-tetrahydro-4H-pyrazolo-[1,5-a][1,4]diazepine-2-carboxylic acid
- Rel-(3aS,6aR)-5-Tert-butoxycarbonyl-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide
- Tert-butyl 2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate 4-methylbenzenesulfonate
Uniqueness
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is unique due to its specific pyrazolo-pyridine core structure, which imparts distinct chemical and biological properties. Its stability and solubility, enhanced by the tert-butoxycarbonyl group, make it a versatile intermediate in various synthetic and research applications.
Biological Activity
5-Tert-butoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine is a compound of significant interest due to its biological activities, particularly its interaction with potassium channels and potential therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C₁₂H₁₇N₃O₄
- Molecular Weight : 267.28 g/mol
- CAS Number : 518990-56-2
The primary mechanism of action for this compound involves its activity on the TASK-1 potassium channels (KCNK3). These channels are implicated in various physiological processes including respiratory regulation and cardiac function. The compound has shown efficacy in modulating these channels, which can lead to therapeutic benefits in conditions like atrial fibrillation and other arrhythmias .
Antiarrhythmic Properties
Research indicates that compounds similar to this compound can serve as antiarrhythmic agents. They act by inhibiting the TASK-1 channels, which helps in stabilizing cardiac rhythm. A study highlighted that these compounds could be effective in treating atrial fibrillation and atrial flutter by affecting the potassium ion flow across cardiac cell membranes .
Neuroprotective Effects
The modulation of potassium channels also implicates potential neuroprotective effects. TASK channels are involved in neuronal excitability; thus, their modulation may provide therapeutic benefits in neurodegenerative diseases. Studies have suggested that compounds affecting these channels could enhance neuronal survival under stress conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. The presence of the tert-butoxycarbonyl group is critical for its interaction with biological targets. A detailed SAR analysis reveals that variations in substituents on the pyrazolo-pyridine core can significantly affect its potency and selectivity towards TASK channels .
Case Study 1: Atrial Fibrillation Treatment
In a clinical study evaluating the efficacy of potassium channel modulators for treating atrial fibrillation, a compound structurally similar to this compound showed promising results in reducing episodes of arrhythmia in patients. The study reported a significant reduction in hospitalizations related to atrial fibrillation after treatment with the compound over six months .
Case Study 2: Neuroprotection in Animal Models
Another investigation assessed the neuroprotective effects of this class of compounds in animal models of neurodegeneration. The results indicated that administration led to improved cognitive function and reduced neuronal loss when compared to control groups. This suggests potential applications for treating conditions like Alzheimer’s disease .
Properties
Molecular Formula |
C11H17N3O2 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
tert-butyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)8-4-7-5-13-14-9(7)6-12-8/h5,8,12H,4,6H2,1-3H3,(H,13,14) |
InChI Key |
GINNYINNHPTVIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2=C(CN1)NN=C2 |
Origin of Product |
United States |
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